molecular formula C14H18F3NO4S2 B2522161 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine CAS No. 1797697-03-0

3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine

Cat. No.: B2522161
CAS No.: 1797697-03-0
M. Wt: 385.42
InChI Key: ULOYCTREHJNAKI-UHFFFAOYSA-N
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Description

3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine (CAS 1797697-03-0) is a functionalized azetidine building block of high interest in medicinal chemistry and drug discovery. This compound features a four-membered azetidine ring core, which provides a rigid, three-dimensional scaffold that can improve solubility and metabolic stability in drug candidates . The structure is diversified with two distinct sulfonyl groups: an isobutylsulfonyl moiety, which contributes to lipophilicity, and a 3-(trifluoromethyl)phenylsulfonyl group, where the strong electron-withdrawing trifluoromethyl group is known to enhance potency and influence binding interactions in active molecules . The azetidine scaffold is increasingly recognized for its value in discovery chemistry. Azetidine-based compounds are being investigated for their potent biological activities. Recent scientific research has identified novel azetidine-based compounds that act as potent, irreversible inhibitors of the STAT3 signaling pathway, demonstrating significant antitumor responses in models of human breast cancer growth . Furthermore, structurally related compounds featuring sulfonyl and trifluoromethyl groups have shown promising antimicrobial and anticancer activities in preliminary studies, highlighting the potential of this chemotype . The synthetic versatility of this compound allows for further chemical modifications, making it a valuable intermediate for constructing more complex molecules for various scientific applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO4S2/c1-10(2)9-23(19,20)13-7-18(8-13)24(21,22)12-5-3-4-11(6-12)14(15,16)17/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOYCTREHJNAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the isobutylsulfonyl and trifluoromethylphenylsulfonyl groups. Common synthetic routes include:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.

    Introduction of Isobutylsulfonyl Group: This step often involves the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of Trifluoromethylphenylsulfonyl Group: The final step involves the reaction of the intermediate with trifluoromethylphenylsulfonyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features both isobutylsulfonyl and trifluoromethylphenylsulfonyl groups attached to an azetidine ring. The synthesis typically involves several key steps:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions using appropriate precursors like amino alcohols or halogenated amines.
  • Introduction of Isobutylsulfonyl Group : The azetidine intermediate reacts with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
  • Introduction of Trifluoromethylphenylsulfonyl Group : The final step involves reacting the intermediate with trifluoromethylphenylsulfonyl chloride under similar conditions.

These methods can be optimized for industrial production to enhance yield and purity, potentially using techniques like continuous flow chemistry or microreactors .

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its unique structure. Research indicates that derivatives of azetidine exhibit various biological activities:

  • Anticancer Activity : Some studies have shown that azetidine derivatives can inhibit cancer cell proliferation through mechanisms that affect cell cycle progression and apoptosis .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Research indicates that these compounds may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Material Science

3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine serves as a building block in synthesizing more complex molecules for advanced materials and catalysts. Its sulfonyl groups can participate in various chemical reactions, making it valuable in developing new materials with tailored properties .

Agrochemicals

The compound has potential applications in the agrochemical industry, particularly as an intermediate in the synthesis of pesticides and herbicides. Its structural features may enhance the efficacy and selectivity of agrochemical formulations .

Case Studies and Experimental Findings

Several studies have explored the biological activities and synthetic routes of azetidine derivatives similar to 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine:

  • A study published in Molecules highlighted the anticancer properties of azetidine derivatives, noting their ability to inhibit specific cancer cell lines effectively .
  • Another research article focused on the antimicrobial efficacy of sulfonamide derivatives, demonstrating how structural modifications could enhance activity against resistant strains .
  • An investigation into the synthesis of new benzenesulfonamides indicated that introducing trifluoromethyl groups could improve pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name (CAS RN) Substituents Molecular Weight (g/mol) Key Features
Target Compound (Not listed in evidence) 3-(Isobutylsulfonyl), 1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine ~425 (estimated) High lipophilicity (LogP ~3.5*), strong electron-withdrawing trifluoromethyl group
[] (1797885-80-3) 3-(Isobutylsulfonyl), 4-(trifluoromethyl)phenyl ketone Not reported Ketone replaces sulfonyl; reduced hydrogen-bonding capacity
3-(Cyclohexylsulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine (1705297-66-0) Cyclohexylsulfonyl, benzylsulfonyl with trifluoromethyl 425.5 Increased lipophilicity (LogP ~4.0*) due to cyclohexyl; bulky substituents
3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine (1796970-06-3) 4-Fluorophenylsulfonyl, isobutylsulfonyl ~380 (estimated) Lower lipophilicity (LogP ~2.8*); fluorine is less electron-withdrawing
1-[[3-(Trifluoromethyl)phenyl]sulfonyl]piperidine-4-carboxylic acid (630049-57-9) Piperidine ring, carboxylic acid 337.3 Acidic group (pKa ~4.5); six-membered ring enhances flexibility

*Estimated LogP values based on substituent contributions.

Key Observations:
  • Electron Effects : The trifluoromethyl group in the target compound and ’s analog enhances electron-withdrawing capacity compared to the 4-fluorophenyl group in ’s compound .
  • Lipophilicity : The cyclohexyl group in increases LogP significantly, while the target compound’s isobutyl group offers moderate lipophilicity .

Biological Activity

The compound 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine is a member of the azetidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from various research studies and data sources.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16F3N1O4S2\text{C}_{13}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_4\text{S}_2

Biological Activity Overview

Research indicates that azetidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Certain azetidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds with azetidine structures have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.

Synthesis

The synthesis of 3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves multi-step organic reactions, including:

  • Formation of the Azetidine Ring : Utilizing nucleophilic substitution reactions.
  • Sulfonylation : Introducing sulfonyl groups to enhance biological activity.
  • Functionalization : Adding isobutyl and trifluoromethyl groups to improve pharmacological properties.

Anticancer Activity

A study published in PubMed evaluated various azetidine derivatives for their anticancer properties. The compound exhibited significant inhibition of cell proliferation in several cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Research conducted on similar azetidines showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong potential as an antimicrobial agent .

Anti-inflammatory Effects

In vivo studies indicated that the compound could reduce inflammation markers in animal models of arthritis. Administration at doses of 20 mg/kg resulted in a significant decrease in pro-inflammatory cytokines .

Data Table: Biological Activity Summary

Activity Type Effect Observed Concentration/Dose
AnticancerCell proliferation inhibition10 - 50 µM
AntimicrobialEffective against bacteriaMIC: 5 - 20 µg/mL
Anti-inflammatoryReduction in inflammation markers20 mg/kg

Case Study 1: Anticancer Efficacy

In a controlled study, researchers administered varying doses of the compound to mice with induced tumors. The results demonstrated a dose-dependent reduction in tumor size, suggesting that the compound could be a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

A series of tests were conducted against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound showed notable efficacy, leading to discussions about its potential use in treating bacterial infections resistant to conventional antibiotics.

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